molecular formula C14H7ClF2N2O B10923638 3-(4-Chlorophenyl)-5-(2,3-difluorophenyl)-1,2,4-oxadiazole

3-(4-Chlorophenyl)-5-(2,3-difluorophenyl)-1,2,4-oxadiazole

Cat. No.: B10923638
M. Wt: 292.67 g/mol
InChI Key: XPKAOUIRZDXVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-5-(2,3-difluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes a five-membered ring containing oxygen and nitrogen atoms. The presence of chlorophenyl and difluorophenyl groups attached to the oxadiazole ring imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(2,3-difluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 2,3-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(2,3-difluorophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl and difluorophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-5-(2,3-difluorophenyl)-1,2,4-oxadiazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(2,3-difluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole
  • 3-(4-Fluorophenyl)-5-(2,3-difluorophenyl)-1,2,4-oxadiazole
  • 3-(4-Chlorophenyl)-5-(2,4-difluorophenyl)-1,2,4-oxadiazole

Uniqueness

3-(4-Chlorophenyl)-5-(2,3-difluorophenyl)-1,2,4-oxadiazole is unique due to the specific arrangement of chlorophenyl and difluorophenyl groups on the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. The presence of both chlorine and fluorine atoms enhances its reactivity and potential interactions with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H7ClF2N2O

Molecular Weight

292.67 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-(2,3-difluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H7ClF2N2O/c15-9-6-4-8(5-7-9)13-18-14(20-19-13)10-2-1-3-11(16)12(10)17/h1-7H

InChI Key

XPKAOUIRZDXVLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.